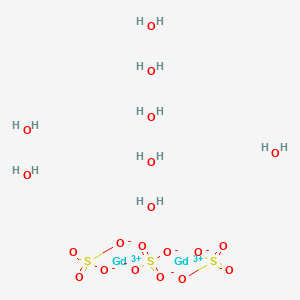
Gadolinium(III) sulfate octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium(III) sulfate octahydrate, also known as Gd2(SO4)3*8H2O, is a chemical compound composed of gadolinium, sulfate, and octahydrate. It is a white, odorless powder with a slightly salty taste. Gd2(SO4)3*8H2O is a water-soluble compound and is widely used in scientific research and in the medical field. It is used in MRI scans and as a contrast agent for imaging. It is also used in laboratory experiments as a catalyst and for its magnetic properties.
Scientific Research Applications
Magnetic Behavior at Low Temperatures : A study by Levy (1965) analyzed the energy levels of gadolinium in gadolinium sulfate octahydrate and calculated its contribution to magnetic susceptibility at low temperatures, which agreed well with experimental findings on adiabatic demagnetization (Levy, 1965).
Time-resolved Spectroscopy and Energy Transfer : Bayer et al. (1995) reported on the luminescence of Pr3+ in gadolinium sulfate hydrate and its role as a sensitizer for the host lattice emission, noting different energy transfer mechanisms in samples with varying water content (Bayer et al., 1995).
MRI Contrast Agents : Caravan (2006) provided a tutorial review on the factors contributing to the relaxivity of gadolinium(III) complexes in MRI contrast agents, emphasizing the need to improve sensitivity for detecting molecular targets (Caravan, 2006).
Ultra-pure Gadolinium Sulfate for Neutrino Observation : Hosokawa et al. (2022) discussed the development and properties of ultra-pure gadolinium sulfate octahydrate for use in neutrino observation and the need for reducing impurities for this application (Hosokawa et al., 2022).
Thermal Decomposition Analysis : Tomaszewicz et al. (2010) investigated the thermal behavior of gadolinium sulfate octahydrate using DTA-TG technique and confirmed the existence of two polymorphic modifications of anhydrous gadolinium sulfate (Tomaszewicz et al., 2010).
Sorption of Gadolinium Ions by Natural Clinoptilolite-Containing Tuff : Kozhevnikova and Styazhkina (2013) studied the kinetics and equilibrium of sorption of gadolinium (III) ions from sulfate solutions, finding complete extraction from dilute solutions (Kozhevnikova & Styazhkina, 2013).
Catalytic Properties of Rare-Earth Ternary Sulfates : Perles et al. (2005) synthesized and analyzed rare-earth ternary sulfates, including gadolinium compounds, for their catalytic properties in selective oxidation of sulfides (Perles et al., 2005).
Magnetic Temperature Scale Development : Cetas (1976) measured the paramagnetic susceptibilities of gadolinium sulfate octahydrate to develop a magnetic temperature scale (Cetas, 1976).
Interaction with Sodium Dodecyl Sulfate : Pereira et al. (2010) studied the interaction between gadolinium(III) and sodium dodecyl sulfate in aqueous solutions, contributing to understanding of the interaction of metal ions with surfactants (Pereira et al., 2010).
Stability of Gadolinium(III) MRI Contrast Agents : Various researchers have investigated the stability, formation rates, and dissociation of gadolinium(III) complexes in MRI contrast agents, emphasizing the importance of ligand design for stability and relaxivity improvement (Wang et al., 1992; Clough et al., 2019).
Safety and Hazards
Gadolinium(III) sulfate octahydrate is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Gadolinium(III) sulfate octahydrate is primarily used as an analytical reagent and in inorganic synthesis . It is also used in electronic ceramics . The primary targets of this compound are therefore the materials or substances it is intended to react with in these applications.
Mode of Action
It is known that the compound is obtained by dissolving gadolinium (iii) oxide in dilute sulfuric acid followed by crystallization . This suggests that its mode of action may involve interaction with other substances in a chemical reaction, leading to the formation of new compounds.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed if introduced into a biological system.
Result of Action
The result of this compound’s action is the formation of new compounds through inorganic synthesis . In the context of its use as an analytical reagent, its action may result in a change in the properties of the substance it is reacting with, allowing for analysis or detection.
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other substances. For example, its solubility may be affected by the pH of the solution it is in . Additionally, its reactivity may be influenced by the presence of other substances in the reaction environment.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Gadolinium(III) sulfate octahydrate can be achieved through a precipitation reaction.", "Starting Materials": [ "Gadolinium(III) chloride hexahydrate", "Sulfuric acid", "Water" ], "Reaction": [ "Dissolve Gadolinium(III) chloride hexahydrate in water to form a solution.", "Slowly add sulfuric acid to the solution while stirring to form Gadolinium(III) sulfate.", "Continue stirring the solution to ensure complete reaction.", "Allow the solution to stand for several hours to allow for the formation of Gadolinium(III) sulfate octahydrate.", "Filter the precipitate and wash with water to remove any impurities.", "Dry the resulting Gadolinium(III) sulfate octahydrate." ] } | |
| 13450-87-8 | |
Molecular Formula |
GdH4O5S |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
gadolinium;sulfuric acid;hydrate |
InChI |
InChI=1S/Gd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI Key |
ILMKCDPGFMHBCB-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] |
Canonical SMILES |
O.OS(=O)(=O)O.[Gd] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Gadolinium(III) sulfate octahydrate and how does it change upon heating?
A1: this compound (Gd2(SO4)3 · 8 H2O) crystallizes in a monoclinic structure with the space group C2/c. [, ] In this structure, the Gadolinium (Gd) ion is surrounded by eight oxygen atoms. Four of these oxygen atoms come from water molecules (H2O), while the remaining four are from sulfate ions (SO42-). This arrangement forms a distorted square antiprism around the Gd ion. [, ] Upon heating, the compound undergoes dehydration, losing its eight water molecules in a two-step process between 130–306°C. [, ] This dehydration results in amorphous Gd2(SO4)3. Further heating leads to recrystallization, forming the low-temperature β-Gd2(SO4)3 phase between 380–411°C. This phase then undergoes a monotropic transition to the high-temperature α-Gd2(SO4)3 phase at around 750°C. [, ]
Q2: What happens to this compound at temperatures above 900°C?
A2: At temperatures above 900°C, α-Gd2(SO4)3 starts to decompose into Gadolinium oxysulfate (Gd2O2SO4). [, ] Upon further heating to 1200°C, the decomposition continues, ultimately yielding cubic Gadolinium oxide (C-Gd2O3). [, ] This high-temperature decomposition behavior is crucial for understanding the potential applications and limitations of this compound and its derived compounds in high-temperature environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




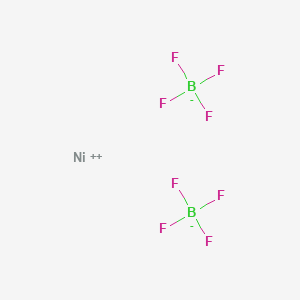

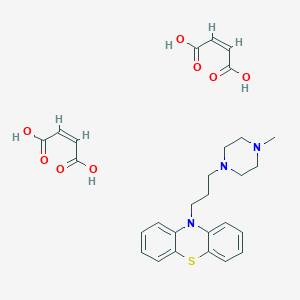
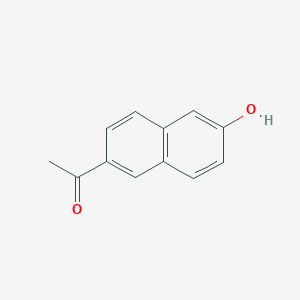
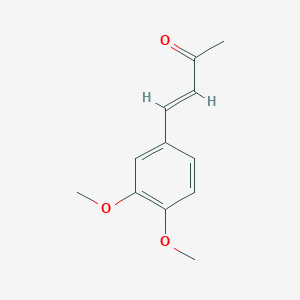
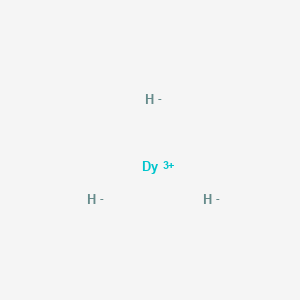

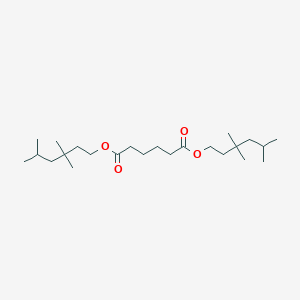

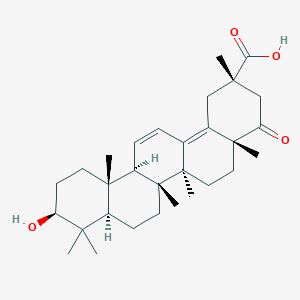

![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
